molecular formula C7H4BrFN2 B1525322 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-71-7

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525322
CAS No.: 1190309-71-7
M. Wt: 215.02 g/mol
InChI Key: CRDINLYNEISYHP-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190309-71-7) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-b]pyridine core substituted with bromine at position 3 and fluorine at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases . The bromine and fluorine substituents enhance its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), where the bromine serves as a leaving group, and the fluorine modulates electronic properties and metabolic stability .

Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDINLYNEISYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696596
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190309-71-7
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190309-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • The initial substrate, 5-bromo-1H-pyrrolo[2,3-b]pyridine, can be synthesized or obtained commercially. This intermediate serves as a key precursor for further functionalization.

Suzuki Coupling Reaction

  • A common method involves the Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with appropriate boronic acids under palladium catalysis.
  • Typical conditions use [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, and a mixed solvent of dioxane and water (2.5:1 ratio).
  • The reaction is conducted under nitrogen atmosphere at temperatures around 80 °C to reflux for 1 to 16 hours.
  • After reaction completion, acidification with 6N HCl and extraction with ethyl acetate are performed, followed by drying and purification steps involving ion exchange resins to isolate the coupled product.

Bromination at the 3-Position

  • Bromination of the intermediate at the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in the presence of a base such as triethylamine.
  • Reaction temperatures range from 0 °C to room temperature, with reaction times from 10 minutes to 16 hours depending on the brominating agent and solvent.
  • This step selectively introduces the bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring.

Fluorination at the 5-Position

  • Introduction of the fluorine atom at the 5-position can be accomplished via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Alternatively, fluorination may be achieved by starting from fluorinated pyridine precursors or through halogen exchange reactions.
  • Specific conditions for fluorination are optimized to avoid over-fluorination or side reactions, typically involving mild temperatures and controlled reagent addition.

Tosylation and Further Functionalization

  • The product may undergo tosylation using p-toluenesulfonyl chloride in the presence of aqueous sodium hydroxide in dichloromethane.
  • This reaction is performed at 0 °C to room temperature for 1 to 12 hours to afford tosylated intermediates that can be further modified or purified.
Step Reagents/Catalysts Solvent(s) Temperature Time Notes
Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/Water (2.5:1) 80 °C to reflux 1–16 hours Under N2 atmosphere
Bromination Br2 or NBS, triethylamine Chloroform or DCM/THF 0 °C to RT 10 min to 16 hours Selective 3-position bromination
Fluorination Selectfluor or NFSI Appropriate solvent Mild (RT or below) Variable Electrophilic fluorination
Tosylation p-Toluenesulfonyl chloride, NaOH DCM/aqueous NaOH 0 °C to RT 1–12 hours For further functionalization
  • The Suzuki coupling step is critical for introducing aryl or heteroaryl groups at the 5-position, with catalyst loading and base equivalents influencing yield and selectivity.
  • Bromination using NBS is preferred for milder conditions and better control compared to elemental bromine, reducing side reactions.
  • Fluorination methods vary depending on substrate sensitivity; electrophilic fluorinating agents provide regioselective fluorination at the 5-position without affecting other sites.
  • Purification using ion exchange resins and solvent extraction ensures high purity of the final compound, which is crucial for pharmaceutical applications.

The preparation of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine involves a multi-step synthetic route combining Suzuki coupling, selective bromination, and fluorination. The methods rely on well-established palladium-catalyzed cross-coupling and electrophilic halogenation techniques under controlled conditions to achieve high regioselectivity and yield. Optimization of reaction parameters and purification steps is essential for obtaining the compound in high purity suitable for further pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-b]pyridine derivative .

Scientific Research Applications

Cancer Therapy

One of the prominent applications of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives is their potential as fibroblast growth factor receptor (FGFR) inhibitors. Research has demonstrated that abnormal activation of FGFR signaling is implicated in several types of tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have shown potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For instance, one derivative exhibited IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating its strong potential as an anticancer agent .

Case Study: In Vitro Evaluation

In vitro studies have revealed that these compounds can inhibit the proliferation of breast cancer cells (4T1 cell line), induce apoptosis, and significantly reduce cell migration and invasion. This highlights their potential use in developing targeted therapies for breast cancer and possibly other malignancies .

Kinase Inhibition

Another critical application area for this compound is in the inhibition of various kinases involved in disease processes. For example, research has identified its derivatives as effective inhibitors of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. The modulation of SGK-1 activity through these compounds could lead to novel therapeutic strategies for conditions associated with electrolyte balance and cell proliferation .

Table: Summary of Kinase Inhibition Studies

Compound NameTarget KinaseIC50 (nM)Disease Relevance
This compoundSGK-1TBDRenal and cardiovascular diseases
Other Derivative AJAK1TBDAutoimmune diseases
Other Derivative BLRRK2TBDParkinson's disease

Pharmaceutical Intermediate

The compound also serves as an important intermediate in the synthesis of various pharmaceuticals. It is involved in the production of alkaloids and other biologically active compounds such as LRRK2 inhibitors and MPS1 inhibitors. The versatility of this compound in synthetic pathways makes it a valuable building block for drug development .

Synthetic Pathways

The synthesis of this compound typically involves halogenation reactions with reagents like N-Bromosuccinimide (NBS) under controlled conditions to achieve high yields. For instance, a reported method yielded the compound with a purity exceeding 90% through a straightforward reaction sequence involving THF as a solvent .

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine in biological systems often involves its interaction with specific molecular targets such as kinases. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Halogenated Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties
This compound Br F Enhanced electrophilicity at C3 (Br); improved metabolic stability (F)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine I Br Higher steric bulk (I) slows cross-coupling; Br at C5 enables further functionalization
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine H Br Methylation at N1 improves stability but reduces solubility
  • Fluorine vs.
  • Iodine vs. Bromine : Iodo-substituted derivatives (e.g., 3-iodo-5-bromo) exhibit lower reactivity in cross-coupling due to steric hindrance, whereas bromine offers a balance between reactivity and cost-effectiveness .

Alkynyl and Aryl Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Synthesis Yield Biological Relevance
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine Phenylethynyl Br 51% Used in kinase inhibitor scaffolds
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)... 4-Fluorophenylethynyl 3,4-Dimethoxyphenyl 36% Improved solubility via methoxy groups
3-((5-Aryl)-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Nicotinamide Aryl (e.g., phenyl) 36–99% Demonstrated FGFR1 inhibition (IC₅₀: <100 nM)
  • Alkynyl Groups : Ethynyl substituents (e.g., phenylethynyl) at C3 facilitate π-π stacking in kinase binding pockets, as seen in FGFR inhibitors .
  • Methoxy and Aryl Groups : Methoxy-substituted aryl groups at C5 enhance aqueous solubility, addressing a common limitation of pyrrolo[2,3-b]pyridines .

Solubility and Pharmacokinetic Considerations

  • Thieno[2,3-b]pyridines: Poor aqueous solubility limits their clinical utility, often requiring cyclodextrin formulations .
  • Pyrrolo[2,3-b]pyridines: Fluorine and methoxy groups improve solubility compared to bromine or methyl substituents. For example, 5-(3,4-dimethoxyphenyl) derivatives exhibit better solubility than non-polar analogs .
  • 3-Bromo-5-Fluoro Analogs : The fluorine atom may reduce logP values, enhancing solubility relative to fully halogenated derivatives (e.g., 3,5-dibromo analogs) .

Biological Activity

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both bromine and fluorine substituents on a pyrrolo[2,3-b]pyridine core. The unique combination of these halogens imparts distinctive electronic and steric properties that can enhance its interaction with biological targets compared to non-halogenated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site. This inhibition blocks downstream signaling pathways that are crucial for cellular proliferation and survival.

Inhibition of Kinases

Research indicates that derivatives of this compound exhibit potent inhibitory activity against various kinases, including:

Target Kinase Inhibition Type Reference
FGFRCompetitive,
SGK-1Non-competitive
DYRK1APotent inhibitor

These interactions suggest potential therapeutic applications in treating disorders related to abnormal kinase activity, such as cancer and metabolic diseases.

Case Studies

  • DYRK1A Inhibition : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A. The compounds were validated through enzymatic assays and showed significant anti-inflammatory and antioxidant properties in microglial cells .
  • Antiproliferative Activity : Another case study indicated that the compound's derivatives displayed antiproliferative effects in various cancer cell lines. The presence of the fluorine atom was found to enhance metabolic stability and potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the bromine and fluorine substituents. The fluorine atom's electronegativity enhances the compound's interaction with biological targets, improving both potency and metabolic stability. For example:

Compound Activity Remarks
This compoundHigh potency against FGFRsUnique electronic properties due to F
5-Bromo-1H-pyrrolo[2,3-b]pyridineModerate potencyLacks fluorine; less stable
3-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridineVariable efficacyIodine substitution affects activity

Q & A

Basic: What are the common synthetic routes for 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via cross-coupling reactions. For example, Sonogashira coupling using 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and fluorinated alkynes under palladium catalysis yields derivatives with fluoro substituents . Alternatively, Buchwald-Hartwig amination can introduce nitrogen-containing groups at the 3-position . Key steps include purification via silica gel chromatography (heptane/ethyl acetate mixtures) and structural confirmation using 1^1H/13^{13}C NMR .

Advanced: How can reaction conditions be optimized to improve yields in halogenated pyrrolopyridine synthesis?

Low yields (e.g., 36–37% in ) often arise from steric hindrance or side reactions. Strategies include:

  • Catalyst tuning : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like XPhos improves coupling efficiency .
  • Temperature control : Reflux in toluene/EtOH (105°C) enhances boronic acid coupling .
  • Purification : Gradient elution in chromatography (e.g., dichloromethane/ethyl acetate 90:10) resolves closely eluting byproducts .

Basic: What spectroscopic methods are used to confirm the structure of this compound?

  • 1^1H NMR : Peaks at δ 12.40 ppm (NH proton) and δ 8.39–8.32 ppm (aromatic protons) confirm the pyrrolopyridine core .
  • 13^{13}C NMR : Signals for Br- and F-substituted carbons appear at ~100–120 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 215.02 for C7_7H4_4BrFN2_2) validate the molecular formula .

Advanced: How can researchers resolve contradictions in spectral data for fluorinated pyrrolopyridines?

Discrepancies may arise from tautomerism or solvent effects. Solutions include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., NH proton exchange) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural data .

Basic: What biological activities are associated with this compound derivatives?

These derivatives exhibit kinase inhibition (e.g., FGFR1/4) and anticancer activity. For example, 5-(trifluoromethyl) analogs show IC50_{50} values <100 nM in Hep3B cells . Activity correlates with substituent electronegativity (Br/F enhance target binding) .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Substituent positioning : Bromine at C3 enhances steric bulk for hydrophobic pockets; fluorine at C5 improves metabolic stability .
  • Functional group swaps : Replacing Br with ethynyl groups (e.g., 3-(phenylethynyl) derivatives) modulates potency .
  • Assay selection : FGFR1 enzymatic assays and cell viability tests (e.g., MTT) validate target engagement .

Basic: What analytical techniques assess purity in halogenated pyrrolopyridines?

  • HPLC : Reversed-phase C18 columns (ACN/water gradients) detect impurities <2% .
  • Elemental analysis : Matches calculated vs. observed C/H/N/Br/F ratios .
  • TLC : Silica gel plates (UV visualization) monitor reaction progress .

Advanced: How can trace impurities (e.g., dehalogenated byproducts) be quantified?

  • LC-MS/MS : Detects dehalogenated species (e.g., loss of Br/F) at ppm levels .
  • Isotopic labeling : 19^{19}F NMR tracks fluorine retention during synthesis .
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis pathways .

Basic: What are the storage requirements for this compound?

Store in dark, airtight containers at room temperature to prevent photodegradation and moisture absorption. Purity >98% is maintained for >12 months under these conditions .

Advanced: How do substituents influence regioselectivity in electrophilic substitution reactions?

Bromine at C3 directs electrophiles to C5 due to ortho/para-directing effects , while fluorine at C5 deactivates the ring, favoring meta substitution. For example, nitration of 5-bromo-3-nitro derivatives occurs at C7 . Computational modeling (DFT) predicts reactivity patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine

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